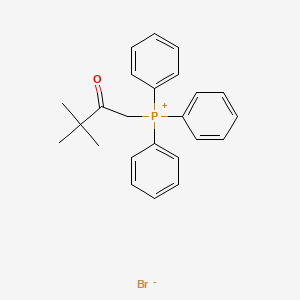![molecular formula C14H17N2O2P B14700528 Phosphinic acid, bis[(phenylamino)methyl]- CAS No. 20384-96-7](/img/structure/B14700528.png)
Phosphinic acid, bis[(phenylamino)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, bis[(phenylamino)methyl]- is an organophosphorus compound characterized by the presence of a phosphinic acid group bonded to two phenylamino methyl groups. This compound is part of a broader class of phosphinic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phosphinic acid, bis[(phenylamino)methyl]- typically involves the reaction of phosphinic acid derivatives with phenylamine derivatives under controlled conditions. One common method is the Mannich reaction, where a phosphinic acid derivative reacts with formaldehyde and phenylamine to form the desired product. The reaction is usually carried out in an aqueous or organic solvent at a moderate temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale Mannich reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity phosphinic acid, bis[(phenylamino)methyl]- .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphinic acid, bis[(phenylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The phenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or alkoxides.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, bis[(phenylamino)methyl]- has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Wirkmechanismus
The mechanism of action of phosphinic acid, bis[(phenylamino)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biological pathways, leading to therapeutic effects in medical applications .
Vergleich Mit ähnlichen Verbindungen
- Phosphonic acid, bis[(phenylamino)methyl]-
- Phosphoric acid, bis[(phenylamino)methyl]-
- Phosphine, bis[(phenylamino)methyl]-
Comparison: Phosphinic acid, bis[(phenylamino)methyl]- is unique due to its specific structure and reactivity. Compared to phosphonic and phosphoric acid derivatives, it exhibits different oxidation states and reactivity patterns. Phosphine derivatives, on the other hand, have distinct electronic properties and applications .
Eigenschaften
CAS-Nummer |
20384-96-7 |
|---|---|
Molekularformel |
C14H17N2O2P |
Molekulargewicht |
276.27 g/mol |
IUPAC-Name |
bis(anilinomethyl)phosphinic acid |
InChI |
InChI=1S/C14H17N2O2P/c17-19(18,11-15-13-7-3-1-4-8-13)12-16-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,17,18) |
InChI-Schlüssel |
YKODTVFYQVOXIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCP(=O)(CNC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


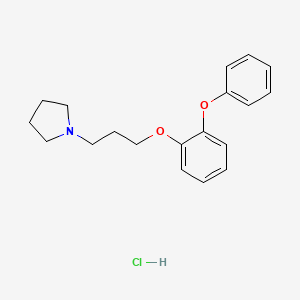
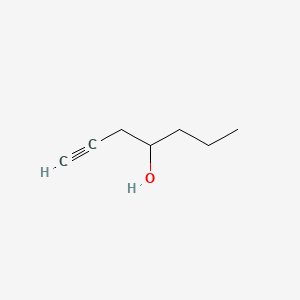
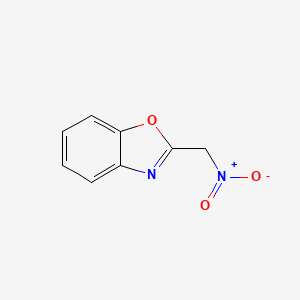
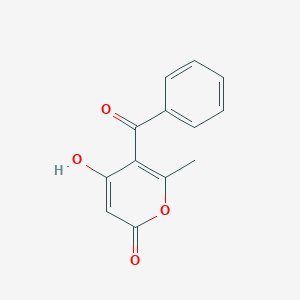

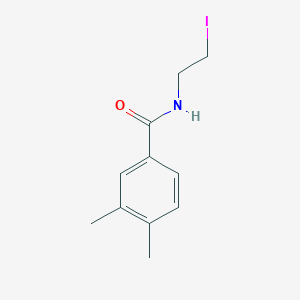
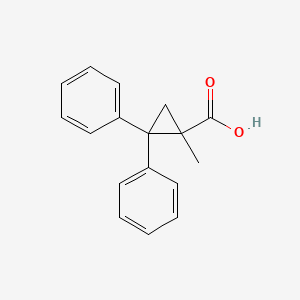
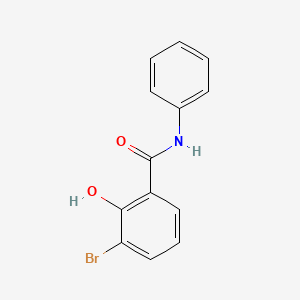
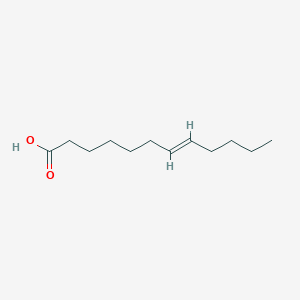
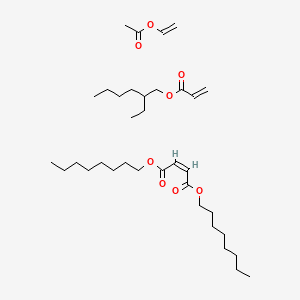

![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)

